molecular formula C21H19BrN4O3 B2897029 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione CAS No. 1105222-23-8

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2897029
Numéro CAS: 1105222-23-8
Poids moléculaire: 455.312
Clé InChI: OZXLHZVBAXEQSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, and a quinazoline dione structure. These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, bromophenyl groups can be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a phenyl ring, an oxadiazole ring, and a quinazoline ring. These rings may contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromophenyl group, which could undergo various reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and polarity .

Applications De Recherche Scientifique

  • Catalysis and Synthesis of Heterocycles : Kefayati, Asghari, and Khanjanian (2012) demonstrated the use of Bronsted acidic ionic liquids in catalyzing the synthesis of hydroquinazoline-2,5-diones. This study highlights the potential of such compounds in facilitating efficient and reusable catalysis systems for synthesizing heterocyclic compounds (Kefayati, Asghari, & Khanjanian, 2012).

  • Crystal Structure Analysis : Candan, Kendi, Yarim, Saraç, and Ertan (2001) focused on the crystal structure of a related compound, providing valuable insights into its molecular configuration. Such studies are crucial for understanding the physical and chemical properties of these compounds (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

  • Antibacterial and Antifungal Properties : Sirgamalla and Boda (2019) synthesized a series of derivatives and evaluated their antibacterial and antifungal activities, showing the potential of such compounds in medical applications (Sirgamalla & Boda, 2019).

  • Chemosensor Applications : Tolpygin, Shepelenko, Revinskii, Dubonosov, Bren, and Minkin (2013) synthesized new derivatives of benzo[de]isoquinoline-1,3-dione with an amino group, demonstrating their utility in chemosensor systems for anion determination. This highlights the role of such compounds in developing sensitive detection systems for various applications (Tolpygin et al., 2013).

Mécanisme D'action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures exhibit antimicrobial, anti-inflammatory, or antitumor activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. Compounds with similar structures can exhibit a range of biological activities, some of which could be harmful .

Orientations Futures

Future research could involve synthesizing the compound and testing its biological activity. Additionally, modifications could be made to the compound’s structure to enhance its activity or reduce potential toxicity .

Propriétés

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3/c1-13(2)11-26-20(27)16-5-3-4-6-17(16)25(21(26)28)12-18-23-19(24-29-18)14-7-9-15(22)10-8-14/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXLHZVBAXEQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.